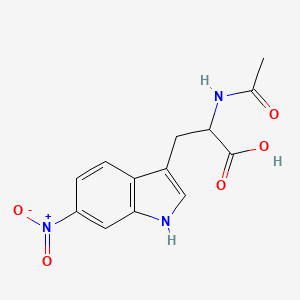
Nalpha-Acetyl-6-nitro-DL-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nalpha-Acetyl-6-nitro-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of an acetyl group at the alpha position and a nitro group at the 6th position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Acetyl-6-nitro-DL-tryptophan typically involves the acetylation of DL-tryptophan followed by nitration. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine. The nitration step involves the use of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6th position of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Nalpha-Acetyl-6-nitro-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include amino derivatives, deacetylated compounds, and various substituted tryptophan derivatives.
科学研究应用
Nalpha-Acetyl-6-nitro-DL-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating neurotransmitter activity.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用机制
The mechanism of action of Nalpha-Acetyl-6-nitro-DL-tryptophan involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyl group influences the compound’s ability to cross cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, including those involved in neurotransmitter synthesis and metabolism.
相似化合物的比较
Similar Compounds
Nalpha-Acetyl-DL-tryptophan: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-DL-tryptophan: Lacks the acetyl group, affecting its solubility and cellular uptake.
DL-Tryptophan: The parent compound, which lacks both the acetyl and nitro groups.
Uniqueness
Nalpha-Acetyl-6-nitro-DL-tryptophan is unique due to the presence of both the acetyl and nitro groups, which confer distinct chemical and biological properties. The acetyl group enhances its solubility and cellular uptake, while the nitro group provides additional reactivity, making it a valuable compound for various research applications.
生物活性
Nalpha-Acetyl-6-nitro-DL-tryptophan (NAT) is a derivative of tryptophan that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and oxidative stress modulation. This article synthesizes current research findings, highlighting the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Acetyl group at the nitrogen (N-) terminal.
- Nitro group at the 6-position of the indole ring.
These modifications can influence its interaction with biological systems, enhancing its potential therapeutic applications.
Neuroprotective Effects
Research indicates that NAT exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). A study demonstrated that NAT can inhibit mitochondrial dysfunction and apoptosis in NSC-34 motor neuron-like cells. The mechanism involves:
- Inhibition of cytochrome c release from mitochondria.
- Reduction of inflammatory markers such as Substance P and IL-1β.
- Activation of protective pathways that restore proteasomal function .
Modulation of Oxidative Stress
NAT has been shown to play a role in modulating oxidative stress. It is involved in:
- Reducing nitrosative stress , which can lead to cellular damage.
- Scavenging reactive oxygen species (ROS) , thereby protecting cells from oxidative damage .
The biological activity of NAT can be attributed to several mechanisms:
- Interaction with Receptors : NAT may interact with neurokinin receptors, influencing neurotransmitter release and neuronal survival.
- Antioxidant Activity : The nitro group may enhance its ability to act as an antioxidant, reducing oxidative damage in neural tissues.
- Influence on Signaling Pathways : NAT's structural modifications may affect signaling pathways related to inflammation and apoptosis.
Case Studies and Research Findings
Several studies have explored the effects of NAT in various biological contexts:
属性
分子式 |
C13H13N3O5 |
|---|---|
分子量 |
291.26 g/mol |
IUPAC 名称 |
2-acetamido-3-(6-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O5/c1-7(17)15-12(13(18)19)4-8-6-14-11-5-9(16(20)21)2-3-10(8)11/h2-3,5-6,12,14H,4H2,1H3,(H,15,17)(H,18,19) |
InChI 键 |
WBPJKEYZMQDFMS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















